molecular formula C11H16O4 B2711371 Ethyl 2-acetyl-4-cyclopropyl-4-oxobutanoate CAS No. 2044713-51-9

Ethyl 2-acetyl-4-cyclopropyl-4-oxobutanoate

Cat. No.: B2711371
CAS No.: 2044713-51-9
M. Wt: 212.245
InChI Key: BGXKYGJIIHLFPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-acetyl-4-cyclopropyl-4-oxobutanoate is a chemical compound with the molecular formula C11H16O4 and a molecular weight of 212.25 g/mol . It is characterized by its unique structure, which includes an ethyl ester, an acetyl group, and a cyclopropyl ring. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-acetyl-4-cyclopropyl-4-oxobutanoate typically involves the esterification of 2-acetyl-4-cyclopropyl-4-oxobutanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetyl-4-cyclopropyl-4-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-acetyl-4-cyclopropyl-4-oxobutanoate is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential pharmaceutical applications, including drug development.

    Industry: Used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of Ethyl 2-acetyl-4-cyclopropyl-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-acetyl-4-oxobutanoate: Lacks the cyclopropyl ring, making it less sterically hindered.

    Methyl 2-acetyl-4-cyclopropyl-4-oxobutanoate: Similar structure but with a methyl ester instead of an ethyl ester.

    2-Acetyl-4-cyclopropyl-4-oxobutanoic acid: The free acid form of the compound.

Uniqueness

This compound is unique due to the presence of the cyclopropyl ring, which imparts steric hindrance and affects the compound’s reactivity and interaction with other molecules. This structural feature makes it a valuable compound for studying steric effects in chemical reactions and biological interactions .

Properties

IUPAC Name

ethyl 2-acetyl-4-cyclopropyl-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c1-3-15-11(14)9(7(2)12)6-10(13)8-4-5-8/h8-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXKYGJIIHLFPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(=O)C1CC1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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